molecular formula C10H8ClN3O2 B14505677 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride CAS No. 64178-95-6

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride

Cat. No.: B14505677
CAS No.: 64178-95-6
M. Wt: 237.64 g/mol
InChI Key: YZJGAAHETTXRPE-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with methyl isocyanate and phosgene. The reaction conditions often require a controlled environment to ensure the safety and efficiency of the process. Industrial production methods may involve the use of advanced techniques to scale up the synthesis while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: In the presence of water, it can hydrolyze to form corresponding benzimidazole derivatives and other by-products.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride can be compared with other benzimidazole derivatives, such as:

  • 2-(Methylcarbamoyl)-1H-benzimidazole-5-carbonyl chloride
  • 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
  • 1-(Methylcarbamoyl)-1H-benzimidazole-2-sulfonyl chloride

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Properties

CAS No.

64178-95-6

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

1-(methylcarbamoyl)benzimidazole-2-carbonyl chloride

InChI

InChI=1S/C10H8ClN3O2/c1-12-10(16)14-7-5-3-2-4-6(7)13-9(14)8(11)15/h2-5H,1H3,(H,12,16)

InChI Key

YZJGAAHETTXRPE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl

Origin of Product

United States

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